2-Bromo-5-(trifluoromethyl)furan
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Overview
Description
2-Bromo-5-(trifluoromethyl)furan is an organic compound with the molecular formula C5H2BrF3O It is a furan derivative, characterized by the presence of a bromine atom and a trifluoromethyl group attached to the furan ring
Mechanism of Action
Target of Action
It’s known that furan derivatives have a special position in the realm of medicinal chemistry .
Mode of Action
Furan derivatives are known to participate in various chemical reactions, including suzuki–miyaura (sm) cross-coupling . In this process, oxidative addition occurs with formally electrophilic organic groups, and transmetalation occurs with formally nucleophilic organic groups .
Biochemical Pathways
Furan derivatives are known to be involved in various biological activities, indicating that they may affect multiple biochemical pathways .
Result of Action
Furan derivatives are known to exhibit a wide range of biological and pharmacological characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(trifluoromethyl)furan typically involves the bromination of 5-(trifluoromethyl)furan. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and selectivity of the bromination process .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and advanced purification methods such as distillation or recrystallization to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(trifluoromethyl)furan undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters to form carbon-carbon bonds.
Oxidation and Reduction: The furan ring can be oxidized to form furanones or reduced to tetrahydrofuran derivatives under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of a base (e.g., K2CO3) in solvents like toluene or ethanol.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in ether solvents.
Major Products
Substitution: Formation of 5-(trifluoromethyl)furan derivatives with various substituents replacing the bromine atom.
Coupling: Formation of biaryl or heteroaryl compounds with extended conjugation.
Oxidation: Formation of furanones or lactones.
Reduction: Formation of tetrahydrofuran derivatives.
Scientific Research Applications
2-Bromo-5-(trifluoromethyl)furan has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of advanced materials, including polymers and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methylfuran: Similar structure but with a methyl group instead of a trifluoromethyl group.
2-Bromo-5-(trifluoromethyl)thiophene: Similar structure but with a thiophene ring instead of a furan ring.
5-(Trifluoromethyl)-2-furaldehyde: Similar structure but with an aldehyde group instead of a bromine atom.
Uniqueness
2-Bromo-5-(trifluoromethyl)furan is unique due to the combination of the bromine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Properties
IUPAC Name |
2-bromo-5-(trifluoromethyl)furan |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF3O/c6-4-2-1-3(10-4)5(7,8)9/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCVXSNGRILFNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289005-52-2 |
Source
|
Record name | 2-bromo-5-(trifluoromethyl)furan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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